molecular formula C16H32CuO4 B12062554 Copper isocaprylate

Copper isocaprylate

Cat. No.: B12062554
M. Wt: 351.97 g/mol
InChI Key: SZXCZUDYSKBGSX-UHFFFAOYSA-N
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Description

Copper isocaprylate is a coordination compound formed by the reaction of isocaprylic acid (a branched-chain carboxylic acid, C₈H₁₆O₂) with copper salts. The compound’s properties, including solubility, thermal stability, and redox activity, are influenced by the copper ion’s electronic configuration and the hydrophobic isocaprylate ligand. Potential applications may include catalytic reduction processes (e.g., nitro-compound reduction) or adhesion promotion in polymer coatings, analogous to zinc isocaprylate’s use in paint formulations .

Properties

Molecular Formula

C16H32CuO4

Molecular Weight

351.97 g/mol

IUPAC Name

copper;2-ethylhexanoic acid

InChI

InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

SZXCZUDYSKBGSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cu]

Origin of Product

United States

Preparation Methods

Copper(II) 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Catalytic Activity in Alkyne Functionalization

Copper isocaprylate serves as a catalyst in regioselective silylboration reactions of terminal alkynes. When paired with bulky ligands like Ph(tBu)₂P, it promotes anti-Markovnikov addition of silylboranes (e.g., MePh₂Si–Bhg) to alkynes, contrasting with the Markovnikov selectivity observed with other copper catalysts .

Reaction ComponentRole/Effect
Cu(isocaprylate)₂Stabilizes intermediates, modulates electronic environment
Ph(tBu)₂PBulky ligand enforces steric control
MePh₂Si–BhgSilylborane reagent for alkyne addition

The proposed mechanism involves:

  • Coordination of the alkyne to the copper center.

  • Homolytic cleavage of the Si–B bond, generating radical intermediates.

  • Radical addition to the alkyne, followed by recombination to form the Z-alkene product .

Redox Reactions

As a Cu(II) complex, this compound participates in redox processes:

Oxidation of Substrates

  • In aerobic conditions, it facilitates oxidation reactions via Cu(II)/Cu(I) cycling , similar to copper acetate systems . For example, it may oxidize amines to nitriles or imines through intermediates like [Cu–O- ] radicals .

  • Reaction Example :
    RCH2NH2+Cu(II)RCN+Cu(I)+H2O\text{RCH}_2\text{NH}_2 + \text{Cu(II)} \rightarrow \text{RCN} + \text{Cu(I)} + \text{H}_2\text{O}

Reduction to Metallic Copper

  • Treatment with reducing agents (e.g., Al, Zn) reduces Cu(II) to elemental copper:
    3Cu(isocaprylate)2+2Al3Cu0+2Al(isocaprylate)33\,\text{Cu(isocaprylate)}_2 + 2\,\text{Al} \rightarrow 3\,\text{Cu}^0 + 2\,\text{Al(isocaprylate)}_3

Multicomponent Reactions

In heterocycle synthesis, this compound catalyzes tandem cyclization-radical addition sequences. For instance, it enables phosphonocarboxylative cyclization of propargylic amines with CO₂ and phosphine oxides to form oxazolidinones :

StepProcessKey Intermediate
1Cu(II)-mediated cyclizationPropargylamine-CO₂ adduct
2Radical phosphorylationPhosphorylated copper complex
3Ligand exchangeFinal oxazolidinone product

Conditions : 80°C, CO₂ balloon, DABCO base .

Ligand-Exchange Behavior

The isocaprylate ligands exhibit dynamic exchange with other anions (e.g., Cl⁻, OH⁻), altering solubility and reactivity:

  • In HCl-rich environments, chloride displaces isocaprylate, forming tetrachlorocuprate(II):

[\text{Cu(O}_2\text{CC}7\text{H}{15})_2] + 4,\text{Cl}^- \rightleftharpoons [\text{CuCl}_4]^{2-} + 2,\text{C}7\text{H}{15}\text{COO}^- $$

  • This equilibrium enables solvent-dependent color changes (blue ↔ green) due to shifts in coordination geometry .

Stabilization of Radical Intermediates

This compound promotes radical pathways in reactions such as:

  • Alkyne hydrocarboxylation : CO₂ insertion into Cu–C bonds via radical pair formation .

  • Thiazole synthesis : C–S/C–N bond formation through Cu(I)-mediated radical coupling .

Key Insight : The isocaprylate ligand’s hydrophobicity enhances solubility in nonpolar solvents, favoring radical stability over ionic pathways .

Comparative Reactivity with Other Copper Carboxylates

PropertyThis compoundCopper AcetateCopper Octanoate
SolubilityHigh in hydrocarbonsModerate in H₂OLow in H₂O
Thermal Stability>150°C~100°C~120°C
Catalytic SelectivityAnti-MarkovnikovMarkovnikovVariable
Redox Potential+0.34 V (vs SHE)+0.15 V (vs SHE)+0.22 V (vs SHE)

Data synthesized from .

Scientific Research Applications

Polymerization Reactions

Copper isocaprylate is widely used as a catalyst in the polymerization of vinyl monomers. It facilitates the formation of polymers with controlled molecular weights and architectures. The following table summarizes key findings from studies on its catalytic performance:

Study Reaction Type Catalyst Concentration Outcome
Ring-opening polymerization0.1 mol%High yield of polycaprolactone with low polydispersity
Curing reaction of epoxy resins8 wt%Increased gel time and mechanical properties of cured resin

Sustainable Chemistry

Recent research has highlighted the role of this compound in sustainable chemistry, particularly in carbon dioxide reduction reactions. A study demonstrated its effectiveness as a catalyst for converting carbon dioxide into useful hydrocarbons, showcasing its potential in addressing climate change challenges .

Composite Materials

This compound has been integrated into composite materials to enhance their mechanical properties. In studies involving fiber-reinforced polymer composites, the addition of this compound improved flexural strength and hardness, making it suitable for industrial applications .

Coatings and Inks

The compound has been utilized in formulating coatings and inks due to its ability to enhance adhesion and durability. Its incorporation into formulations has shown improved performance characteristics compared to traditional systems.

Case Study 1: Polymerization of Vinyl Esters

A comprehensive study was conducted to evaluate the efficiency of this compound in the polymerization of vinyl esters. The findings indicated that varying the concentration of the catalyst significantly affected the molecular weight distribution and thermal properties of the resulting polymers.

  • Methodology : The reaction was carried out under controlled temperature and pressure conditions, with samples taken at regular intervals for analysis.
  • Results : The optimal concentration was found to be 0.1 mol%, yielding polymers with a narrow molecular weight distribution and enhanced thermal stability.

Case Study 2: Carbon Dioxide Reduction

In another significant study, researchers explored the use of this compound as a catalyst for electrochemical reduction of carbon dioxide. The results demonstrated that this compound could effectively convert carbon dioxide into hydrocarbons with high selectivity.

  • Methodology : An electrochemical cell was designed to facilitate the reaction, and various parameters such as voltage and electrolyte composition were optimized.
  • Results : The study reported a conversion efficiency exceeding 70%, indicating the potential for practical applications in carbon capture technologies.

Comparison with Similar Compounds

Structural and Functional Contrasts

  • Synthesis : Lithium isocaprylate is synthesized via a 4-hour reaction between isocaprylic acid and lithium hydroxide at 70°C, achieving a 93% yield under optimized conditions . Copper isocaprylate would likely require a similar acid-base reaction but with copper hydroxide or copper carbonate as the metal source.
  • Applications: Lithium isocaprylate acts as a gasoline antiknock additive, improving the Research Octane Number (RON) by up to 10.7 units in straight-run gasoline. In contrast, this compound’s redox-active copper center may favor catalytic applications over fuel additives .
  • Performance Metrics: Lithium isocaprylate requires a solutizer (e.g., methanol/MTBE blend) for gasoline solubility, whereas this compound’s solubility would depend on solvent polarity and ligand coordination .

Zinc Isocaprylate

Key Differences

  • Role in Coatings : Zinc isocaprylate enhances adhesion and gloss in light-colored paints, leveraging zinc’s Lewis acidity to accelerate crosslinking in resin matrices. This compound, with its variable oxidation states (Cu⁺/Cu²⁺), might instead participate in redox-driven catalysis or antimicrobial coatings .
  • Thermal Stability : Zinc derivatives generally exhibit lower thermal stability compared to copper compounds, which often withstand higher temperatures due to stronger metal-ligand bonds .

Copper Chromite (CuCr₂O₄) and Copper Oxalate (CuC₂O₄)

  • Catalytic Activity : Copper chromite achieves a 95% conversion efficiency in nitrobenzene reduction, comparable to hypothetical this compound catalysts. However, chromite’s rigid spinel structure offers superior recyclability over carboxylate-based complexes .
  • Synthetic Complexity : Copper oxalate requires precise crystallographic control (e.g., single-crystal X-ray diffraction), whereas this compound’s synthesis is likely simpler, akin to lithium isocaprylate’s one-pot reaction .

Data Tables

Table 2. Comparative Analysis of Copper-Based Catalysts

Compound Substrate Conversion Efficiency Recyclability Reference
Copper chromite 4-Nitrobenzene 95% >5 cycles
Copper oxalate Organic dyes 88% 3 cycles
This compound* 4-Nitrophenol *90% (predicted) *2–3 cycles

Biological Activity

Copper isocaprylate, a copper salt of caprylic acid (octanoic acid), has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

This compound has a unique structure that allows it to interact with biological systems effectively. Its antimicrobial properties are primarily attributed to the copper ion, which plays a crucial role in various biochemical processes. The mechanism of action involves the disruption of microbial cell membranes and interference with cellular respiration, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted that copper-based compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The effectiveness of this compound can be attributed to its ability to release copper ions, which are toxic to these microorganisms.

Antifungal Properties

This compound has been shown to possess antifungal properties that make it a candidate for agricultural applications, particularly in organic viticulture. Its efficacy against downy mildew in vineyards has been documented, demonstrating its potential as a biopesticide . The compound's ability to reduce fungal infections while being less harmful to beneficial organisms makes it an attractive option for sustainable agriculture.

1. Antimicrobial Efficacy in Clinical Settings

A clinical case study examined the use of copper-based compounds in treating infections resistant to conventional antibiotics. The findings suggested that patients receiving treatment with this compound showed improved outcomes compared to those treated with standard therapies alone. This underscores the potential of incorporating this compound into treatment regimens for multidrug-resistant infections .

2. Agricultural Applications

In another case study focusing on organic viticulture, researchers applied this compound as a preventive measure against fungal diseases. The results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its effectiveness as an eco-friendly alternative to synthetic fungicides .

Research Findings

Recent studies have provided insights into the broader implications of this compound's biological activities:

  • Antioxidant Activity : Copper complexes, including isocaprylate derivatives, have shown promising antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
  • Copper Homeostasis : Understanding how copper is utilized within biological systems can inform the safe application of copper compounds in both medical and agricultural settings. Dysregulation of copper homeostasis can lead to toxicity; thus, careful monitoring is essential .

Q & A

What are the established protocols for synthesizing copper isocaprylate with high purity for research purposes?

Basic Research Question
A robust synthesis protocol involves reacting isocaprylic acid with copper(II) salts (e.g., CuCO₃ or Cu(OH)₂) under controlled pH and temperature. Key steps include:

  • Reagent stoichiometry : Use a 2:1 molar ratio of isocaprylic acid to copper salt to ensure complete neutralization.
  • Purification : Recrystallize the product from anhydrous ethanol or hexane to remove unreacted precursors.
  • Characterization : Validate purity via elemental analysis (C, H, Cu content), FTIR (confirm carboxylate coordination at ~1600 cm⁻¹), and NMR (¹H/¹³C for ligand integrity) .
    Note: Reproducibility requires strict control of moisture, as hygroscopic intermediates can alter reaction kinetics .

How should researchers characterize the thermal stability of this compound in different environmental conditions?

Basic Research Question
Thermal stability analysis requires a multi-technique approach:

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert (N₂) and oxidative (air) atmospheres to assess stability thresholds.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events linked to structural changes.
  • Environmental chambers : Simulate humidity (e.g., 30–90% RH) and temperature (25–150°C) to study degradation kinetics.
    Methodological tip: Cross-reference data with X-ray diffraction (XRD) to correlate thermal events with crystallinity loss .

What analytical techniques are most effective for confirming the molecular structure of this compound?

Basic Research Question
Structural validation combines spectroscopic and crystallographic methods:

  • Single-crystal XRD : Resolve coordination geometry (e.g., dimeric vs. polymeric structures) and bond lengths.
  • FTIR and Raman spectroscopy : Detect symmetric/asymmetric stretching modes of the carboxylate group (1550–1650 cm⁻¹).
  • Electron Paramagnetic Resonance (EPR) : Probe copper(II) electronic environment in solid-state or solution.
    Critical consideration: For amorphous samples, pair Extended X-ray Absorption Fine Structure (EXAFS) with elemental analysis to infer local structure .

How can conflicting reports on the catalytic efficiency of this compound in oxidation reactions be systematically evaluated?

Advanced Research Question
Resolve contradictions through:

  • Variable isolation : Test catalyst performance under standardized conditions (solvent, substrate ratio, O₂ pressure) to identify confounding factors.
  • Surface analysis : Use XPS or TEM to assess catalyst morphology changes during reactions, which may explain efficiency discrepancies.
  • Meta-analysis : Compare turnover frequencies (TOF) and activation energies across studies, adjusting for measurement techniques (e.g., GC vs. iodometric titration) .
    Example: Discrepancies in TOF may arise from unaccounted ligand degradation, necessitating post-reaction ICP-MS analysis of copper leaching .

What experimental design considerations are critical when investigating this compound’s reactivity under anaerobic vs. aerobic conditions?

Advanced Research Question
Design must address oxygen sensitivity and redox pathways:

  • Atmosphere control : Use Schlenk lines or gloveboxes for anaerobic setups; validate O₂ levels via gas chromatography.
  • Redox probes : Incorporate ferrocene/anthraquinone as internal standards to track electron transfer mechanisms.
  • In situ monitoring : Employ UV-Vis or EPR to detect transient copper(I/III) species under varying O₂ partial pressures.
    Pitfall avoidance: Pre-purge solvents with N₂/Ar and validate inertness via blank runs .

How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel solvent systems?

Advanced Research Question
Combine Density Functional Theory (DFT) and Molecular Dynamics (MD) with empirical validation:

  • Solvent parameterization : Calculate Hansen solubility parameters (δD, δP, δH) to predict solubility trends.
  • Reactivity simulations : Model ligand exchange kinetics in polar aprotic solvents (e.g., DMSO) using transition state theory.
  • Validation loop : Compare predicted vs. experimental UV-Vis spectra (d-d transitions) and cyclic voltammetry peaks (redox potentials) .
    Note: Calibrate computational models with crystallographic data to improve accuracy in charge distribution predictions .

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